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molecular formula C8H13N3O B040269 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one CAS No. 118089-57-9

3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one

Cat. No. B040269
M. Wt: 167.21 g/mol
InChI Key: FMWWRALTYIWZEB-UHFFFAOYSA-N
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Patent
US04578396

Procedure details

7.5 g (0.25 mol) of sodium hydride (80% strength suspension in oil) are slowly introduced, at 10° C., into a solution of 50.1 g (0.3 mol) of 2,2-dimethyl-4-(1,2,4-triazol-1-yl)-butan-3-one in 150 ml of absolute N,N-dimethylformamide, and the mixture is stirred at 20° C. until the evolution of gas has ended. A solution of 62 g (0.3 mol) of 4-chlorobenzyl bromide in 50 ml of N,N-dimethylformamide is then added dropwise, while stirring. After 5 hours, the reaction mixture is stirred into 900 ml of water, and the solid product which separates out is filtered off and recrystallized from 175 ml of ethanol. 55.6 g (76.3% of theory) of 5-(4-chlorophenyl)-2,2-dimethyl-4-(1,2,4-triazol-1-yl)-pentan-3-one are obtained in the form of colorless crystals of melting point 124° C.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
50.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
62 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
900 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][C:4]([CH3:14])([C:6](=[O:13])[CH2:7][N:8]1[CH:12]=[N:11][CH:10]=[N:9]1)[CH3:5].[Cl:15][C:16]1[CH:23]=[CH:22][C:19]([CH2:20]Br)=[CH:18][CH:17]=1.O>CN(C)C=O>[Cl:15][C:16]1[CH:23]=[CH:22][C:19]([CH2:20][CH:7]([N:8]2[CH:12]=[N:11][CH:10]=[N:9]2)[C:6](=[O:13])[C:4]([CH3:14])([CH3:3])[CH3:5])=[CH:18][CH:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50.1 g
Type
reactant
Smiles
CC(C)(C(CN1N=CN=C1)=O)C
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
62 g
Type
reactant
Smiles
ClC1=CC=C(CBr)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
900 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 20° C. until the evolution of gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
while stirring
FILTRATION
Type
FILTRATION
Details
the solid product which separates out is filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from 175 ml of ethanol

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CC(C(C(C)(C)C)=O)N1N=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 55.6 g
YIELD: PERCENTYIELD 76.3%
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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